Benzamide, 4-(((((((2S)-4-((3,4-dichlorophenyl)methyl)-2-morpholinyl)methyl)amino)carbonyl)amino)methyl)-
Overview
Description
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Characterization
Benzamide derivatives have been extensively studied for their various applications in scientific research, particularly in the synthesis and characterization of new compounds. For instance, the synthesis and characterization of soluble polyimides from 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene and aromatic tetracarboxylic dianhydrides have shown that these compounds are highly thermally stable and exhibit no appreciable decomposition up to 450°C in air and nitrogen atmospheres, highlighting their potential in creating durable materials (Imai, Maldar, & Kakimoto, 1984).
Anticonvulsant Activity
Research into the anticonvulsant activity of enaminones synthesized from cyclic beta-dicarbonyl precursors indicates that these compounds exhibit potent anticonvulsant activity with a remarkable lack of neurotoxicity, suggesting their potential as safer anticonvulsant drugs (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992).
Gastroprokinetic Activity
The synthesis and evaluation of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives have revealed that these compounds can act as selective and potent gastroprokinetic agents, with some showing activity comparable to that of the standard agent, metoclopramide. This points to their utility in addressing gastrointestinal motility disorders (Kato, Morie, Ohno, Yoshida, Yoshida, & Naruto, 1995).
Antibacterial Study
The preparation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide and its subsequent characterization and antibacterial study demonstrate the compound's potential as a rigid molecule due to internal hydrogen bonding, showing activity towards gram-positive and gram-negative bacteria, indicative of its promise as a novel antibacterial agent (Adam, Fatihah, Ameram, Subramaniam, & Mubarrakh, 2016).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUUMAKBFSDIE-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 4-(((((((2S)-4-((3,4-dichlorophenyl)methyl)-2-morpholinyl)methyl)amino)carbonyl)amino)methyl)- | |
CAS RN |
408303-43-5 | |
Record name | GW-766994 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-766994 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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